Cas no 810667-85-7 ((S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane)

(S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane structure
810667-85-7 structure
Nome del prodotto:(S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane
Numero CAS:810667-85-7
MF:C28H28P2
MW:426.469449043274
CID:3159495
PubChem ID:329761955

(S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane Proprietà chimiche e fisiche

Nomi e identificatori

    • (R,R)-1,2-Bis[(2-methylphenyl)(phenyl)phosphino]ethane
    • (S,S)-1,2-Bis[(o-tolyl)(phenylphosphino)]ethane, (S,S)-1,2-Ethanediylbis[(2-methylphenyl)phenylphosphine]
    • (S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
    • GS-0009
    • (S)-(2-methylphenyl)({2-[(S)-(2-methylphenyl)(phenyl)phosphanyl]ethyl})phenylphosphane
    • (S)-(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
    • 810667-85-7
    • 1,2-Bis((S)-phenyl(o-tolyl)phosphino)ethane
    • 1,2-Bis((S)-phenyl(o-tolyl)phosphanyl)ethane
    • AKOS025395425
    • (S)-o-tolyl-[2-[o-tolyl(phenyl)phosphanyl]ethyl]-phenyl-phosphane
    • (S,S)-o-Tolyl-DIPAMP, 95%
    • (S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane
    • MDL: MFCD12198306
    • Inchi: InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3/t29-,30-/m0/s1
    • Chiave InChI: RCMMGTSPHFJVET-KYJUHHDHSA-N
    • Sorrisi: CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4

Proprietà calcolate

  • Massa esatta: 426.16662489g/mol
  • Massa monoisotopica: 426.16662489g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 7
  • Complessità: 435
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų
  • XLogP3: 6.6

Proprietà sperimentali

  • Punto di fusione: 86-90 °C
  • Attività ottica: [α]22/D +48, c = 1 in chloroform

(S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335-H413
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: 26
  • Identificazione dei materiali pericolosi: Xi

(S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
S104730-50mg
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
810667-85-7
50mg
$ 560.00 2022-06-03
Apollo Scientific
OR310821-500mg
(S,S)-1,2-Bis[(2-methylphenyl)(phenyl)phosphino]ethane
810667-85-7
500mg
£460.00 2024-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-301744-100 mg
(S,S)-o-Tolyl-DIPAMP,
810667-85-7 ≥94%
100MG
¥903.00 2023-07-10
Ambeed
A540911-1g
1,2-Bis((S)-phenyl(o-tolyl)phosphino)ethane
810667-85-7 98%
1g
$938.0 2023-06-15
SHENG KE LU SI SHENG WU JI SHU
sc-301744-100mg
(S,S)-o-Tolyl-DIPAMP,
810667-85-7 ≥94%
100mg
¥903.00 2023-09-05
TRC
S104730-10mg
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
810667-85-7
10mg
$ 170.00 2022-06-03
TRC
S104730-25mg
(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane
810667-85-7
25mg
$ 355.00 2022-06-03
Ambeed
A540911-250mg
1,2-Bis((S)-phenyl(o-tolyl)phosphino)ethane
810667-85-7 98%
250mg
$281.0 2024-07-24
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:810667-85-7)(S,S)-1,2-Bis(2-methylphenyl)-(phenyl)phosphinoethane
A1053258
Purezza:99%
Quantità:250mg
Prezzo ($):253.0